2-Methyltetrahydrofuran-2-carboxylic acid
Overview
Description
2-Methyltetrahydrofuran-2-carboxylic acid is an organic compound with the molecular formula C6H10O3. It is a derivative of 2-Methyltetrahydrofuran, which is a solvent produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . This compound is used as an intermediate in the synthesis of pharmaceuticals and appears as a white crystalline powder .
Scientific Research Applications
2-Methyltetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Safety and Hazards
Future Directions
There is a continuous interest in the synthetic community operating at academic and industrial levels towards 2-Methyltetrahydrofuran . The use of non-toxic, inexpensive Earth-abundant 3d metal catalysts as well as alternative energy sources are particularly attractive for environmentally benign transformations . The conversion of lignocellulosic biomass to levulinic acid is also a promising area of research .
Mechanism of Action
Target of Action
2-Methyltetrahydrofuran-2-carboxylic acid (2-MTHF-COOH) is a derivative of 2-Methyltetrahydrofuran (2-MTHF), which is a vital sugar-derived platform chemical It’s known that 2-mthf and its derivatives have been introduced into compounds with pharmaceutical applications .
Mode of Action
It’s known that 2-mthf and its derivatives interact with their targets through chemical reactions, often serving as solvents or reagents in these processes . The specific interactions would depend on the nature of the target and the reaction conditions.
Biochemical Pathways
It’s known that 2-mthf can be derived from biomass resources such as levulinic acid . This suggests that the compound may play a role in the biochemical pathways related to biomass conversion and furan-based chemical synthesis .
Pharmacokinetics
2-MTHF is known for its high boiling point and low melting point, which allows it to be used in a wide range of temperatures
Result of Action
It’s known that 2-mthf and its derivatives have been used in the synthesis of various pharmaceutical compounds . Therefore, the results of 2-MTHF-COOH’s action would likely depend on the specific reactions it’s involved in and the targets it interacts with.
Action Environment
The action of 2-MTHF-COOH can be influenced by various environmental factors. For instance, 2-MTHF is known to form a glassy solid at low temperatures, making it a useful solvent for spectroscopic studies at temperatures as low as -196°C . Additionally, 2-MTHF is more stable and less volatile than other furan-based compounds, making it suitable for use as a motor fuel . These properties suggest that the action, efficacy, and stability of 2-MTHF-COOH could also be influenced by environmental factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
2-Methyltetrahydrofuran-2-carboxylic acid plays a significant role in biochemical reactions. It is a vital sugar-derived platform chemical used as a green solvent, fuel additive, or as the starting material for synthesizing downstream chemicals such as dienes, pentane, and 2-pentanone
Cellular Effects
Its parent compound, 2-Methyltetrahydrofuran, is known to be a highly flammable, mobile liquid
Molecular Mechanism
It’s known that 2-Methyltetrahydrofuran can act as a Lewis base in organometallic reactions
Metabolic Pathways
It’s known that 2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyltetrahydrofuran-2-carboxylic acid can be synthesized through various methods. One common method involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed digestion of pentosan sugars in biomass . The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of furfural obtained from renewable biomass sources such as corncobs or bagasse . This process is environmentally friendly and aligns with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A common solvent used in organic synthesis, but less stable compared to 2-Methyltetrahydrofuran.
2-Methyltetrahydrofuran (2-MeTHF): A solvent with similar properties but without the carboxylic acid group.
Uniqueness
2-Methyltetrahydrofuran-2-carboxylic acid is unique due to its combination of the tetrahydrofuran ring and the carboxylic acid group, which provides it with distinct chemical reactivity and applications in various fields .
Properties
IUPAC Name |
2-methyloxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAQMYIZDJCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390378 | |
Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61449-65-8 | |
Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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